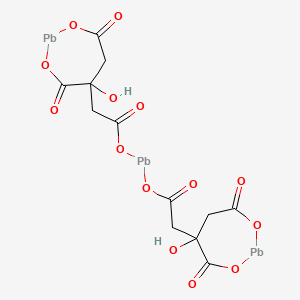
Triplumbous;dicitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead citrate is a chemical compound composed of lead and citrate ions. It is primarily used as an enhancer for heavy metal staining in electron microscopy. This compound binds to osmium and uranyl acetate, enhancing contrast in many cellular structures. Lead citrate is highly reactive with carbon dioxide, forming lead carbonate, which is insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions: Lead citrate can be synthesized by reacting lead nitrate with citric acid in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of lead citrate without contamination from other lead compounds. The reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Pb(C}_6\text{H}_5\text{O}_7) + 2\text{HNO}_3 ]
Industrial Production Methods: In industrial settings, lead citrate is produced by dissolving lead oxide in citric acid solution. The solution is then filtered to remove any undissolved impurities, and the filtrate is evaporated to obtain lead citrate crystals. The process is carried out under carbon dioxide-free conditions to prevent the formation of lead carbonate .
Types of Reactions:
Oxidation: Lead citrate can undergo oxidation reactions, forming lead dioxide and other lead oxides.
Reduction: It can be reduced to metallic lead under specific conditions.
Substitution: Lead citrate can react with other metal ions, leading to the formation of different metal citrates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, carbon monoxide.
Substitution Reagents: Solutions of other metal salts like sodium citrate.
Major Products:
Oxidation: Lead dioxide (PbO₂).
Reduction: Metallic lead (Pb).
Substitution: Various metal citrates depending on the substituting metal.
科学的研究の応用
Lead citrate is widely used in scientific research, particularly in electron microscopy. It enhances the contrast of biological specimens, making it easier to observe cellular structures. This compound is also used in the recycling of spent lead-acid battery paste, where it serves as a precursor for the green recycling process. Additionally, lead citrate is employed in the synthesis of lead-based nanomaterials, which have applications in catalysis, sensors, and other advanced materials .
作用機序
Lead citrate exerts its effects by binding to specific cellular components, such as proteins and glycogens, enhancing their electron density. This binding increases the contrast in electron microscopy images, allowing for better visualization of cellular structures. The compound’s high reactivity with carbon dioxide necessitates careful handling to prevent the formation of lead carbonate, which can interfere with imaging .
類似化合物との比較
Uranyl Acetate: Another heavy metal stain used in electron microscopy. It enhances contrast by binding to nucleic acids and proteins.
Osmium Tetroxide: Used for staining lipids and providing contrast in electron microscopy.
Comparison:
Lead Citrate vs. Uranyl Acetate: Lead citrate is less toxic and easier to handle compared to uranyl acetate, which is highly toxic and radioactive.
Lead Citrate vs. Osmium Tetroxide: Lead citrate provides better contrast for proteins and glycogens, while osmium tetroxide is more effective for staining lipids.
Lead citrate’s unique properties, such as its high reactivity with carbon dioxide and its ability to enhance contrast in electron microscopy, make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C12H10O14Pb3 |
|---|---|
分子量 |
1.0e+03 g/mol |
IUPAC名 |
bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead |
InChI |
InChI=1S/2C6H8O7.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChIキー |
HOQPTLCRWVZIQZ-UHFFFAOYSA-H |
正規SMILES |
C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


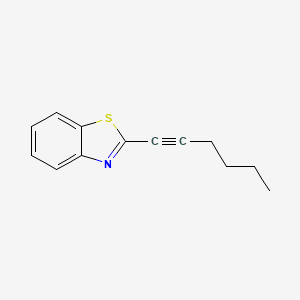
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
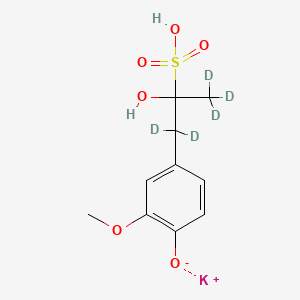
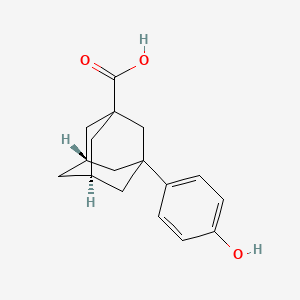
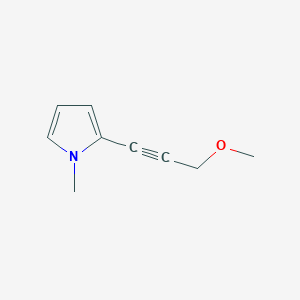
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
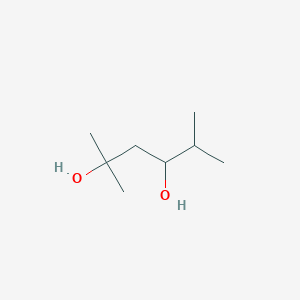
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)


![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
